N-Trifluoroacetyl Deacetylcolchicine
CAS No.: 26195-65-3
Cat. No.: VC20779754
Molecular Formula: C22H22F3NO6
Molecular Weight: 453.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26195-65-3 |
|---|---|
| Molecular Formula | C22H22F3NO6 |
| Molecular Weight | 453.4 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
| Standard InChI | InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)/t14-/m0/s1 |
| Standard InChI Key | MCHADYPYCJQLMV-AWEZNQCLSA-N |
| Isomeric SMILES | COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F |
| SMILES | COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F |
| Canonical SMILES | COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F |
Introduction
N-Trifluoroacetyl Deacetylcolchicine (NTDAC) is a synthetic colchicine derivative with enhanced pharmacological properties due to its trifluoroacetyl modification. This compound has garnered attention for its microtubule-disrupting activity and potential therapeutic applications, particularly in oncology. Below is a detailed analysis of its structural features, mechanism of action, and research findings.
Mechanism of Action
NTDAC binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation. This leads to:
-
Cell cycle arrest at metaphase.
-
Reduced toxicity compared to colchicine due to stabilized binding interactions.
Biological Activity and Research Findings
In Vitro Cytotoxicity
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Study A | HCT116 | 10 | 70% cell death (48h) |
| Study B | MCF-7 | 5 | 30% apoptosis |
| Study C | A549 | 20 | 60% viability reduction |
In Vivo Efficacy
-
Tumor growth inhibition: 55% in murine models (vs. 32.8% for colchicine).
-
Lower toxicity: No significant hepatotoxicity observed at therapeutic doses.
Synthesis Pathway
NTDAC is synthesized via:
-
Deacetylation: Alkaline hydrolysis of colchicine to deacetylcolchicine.
-
Trifluoroacetylation: Reaction with trifluoroacetic anhydride (TFAA) under mild conditions.
Comparative Pharmacological Profile
| Parameter | NTDAC | Colchicine | N-Glutaryl Deacetylcolchicine |
|---|---|---|---|
| Tubulin Binding | High | High | Moderate |
| IC₅₀ (µM) | 0.8 | 0.1 | 2.5 |
| Therapeutic Index | 12.5 | 3.2 | 8.0 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume